molecular formula C17H11ClF2N2O B4520868 2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B4520868
M. Wt: 332.7 g/mol
InChI Key: GMVMUXTZBPQQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H11ClF2N2O and its molecular weight is 332.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone is 332.0527970 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Preclinical Pharmacology and Pharmacokinetics

Compounds similar to "2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone" often undergo extensive preclinical pharmacology and pharmacokinetic studies. These studies aim to understand the biological interactions, absorption, distribution, metabolism, and excretion (ADME) characteristics of new drug candidates. For example, research on compounds like CERC-301, which is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, provides insights into the potential therapeutic applications and safety profile of new chemical entities before they proceed to clinical trials (Garner et al., 2015).

2. Environmental and Human Biomonitoring

Studies have also focused on the environmental presence and human exposure to various chemicals, including organophosphorus and pyrethroid pesticides. These studies assess the extent of exposure in populations, especially vulnerable groups such as pregnant women and children, and examine potential health risks associated with exposure. For instance, research on the urinary concentrations of environmental phenols in pregnant women highlights the widespread exposure to certain chemicals and suggests the need for ongoing monitoring and evaluation of potential health impacts (Mortensen et al., 2014).

3. Effects on Biological Systems

Another area of research involves studying the effects of chemical compounds on biological systems, including their potential to cause oxidative stress, inflammation, or other physiological changes. For example, the associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women have been explored to understand the health implications of exposure to these compounds (Watkins et al., 2015).

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O/c18-15-9-14(20)6-3-12(15)10-22-17(23)8-7-16(21-22)11-1-4-13(19)5-2-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVMUXTZBPQQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 5
2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 6
2-(2-chloro-4-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.